molecular formula C₈H₁₁N₅O₂ B1145455 9-Demethoxyethanol-9-propanol Isoacyclovir CAS No. 131918-95-1

9-Demethoxyethanol-9-propanol Isoacyclovir

Cat. No. B1145455
M. Wt: 209.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

9-Demethoxyethanol-9-propanol Isoacyclovir (9-DME-9-P Isoacyclovir) is a novel antiviral agent that has recently been developed to treat viral infections. It is a synthetic derivative of the natural antiviral drug acyclovir, which is used to treat herpes simplex, varicella-zoster, and other viral infections. 9-DME-9-P Isoacyclovir has several advantages over acyclovir, such as improved solubility, increased stability, and enhanced antiviral activity.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 9-Demethoxyethanol-9-propanol Isoacyclovir involves the conversion of Acyclovir to 9-Demethoxyethanol-9-propanol Isoacyclovir through a series of chemical reactions.

Starting Materials
Acyclovir, Ethylene glycol, Propionaldehyde, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction
Acyclovir is reacted with ethylene glycol in the presence of hydrochloric acid to yield 9-(2-hydroxyethoxymethyl)guanine., 9-(2-hydroxyethoxymethyl)guanine is then reacted with propionaldehyde in the presence of sodium borohydride to yield 9-Demethoxyethanol-9-propanol acyclovir., 9-Demethoxyethanol-9-propanol acyclovir is then reacted with sodium hydroxide in ethanol and water to yield 9-Demethoxyethanol-9-propanol Isoacyclovir.

Scientific Research Applications

9-DME-9-P Isoacyclovir has been studied for its potential applications in scientific research. It has been used to study the antiviral activity of acyclovir and its derivatives, and to investigate the mechanism of action of antiviral drugs. It has also been used to study the biochemical and physiological effects of antiviral drugs on cells and tissues.

Mechanism Of Action

The mechanism of action of 9-DME-9-P Isoacyclovir is similar to that of acyclovir. It inhibits viral replication by blocking the action of viral enzymes, such as DNA polymerase, which is responsible for the replication of viral DNA. It also inhibits the transcription of viral genes and the formation of new viral particles.

Biochemical And Physiological Effects

9-DME-9-P Isoacyclovir has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the replication of herpes simplex virus, varicella-zoster virus, and other viruses. It has also been shown to reduce inflammation, improve wound healing, and reduce the severity of viral infections.

Advantages And Limitations For Lab Experiments

9-DME-9-P Isoacyclovir has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and highly soluble, which makes it ideal for use in experiments. In addition, it is non-toxic and has a wide range of antiviral activity. However, it is not as potent as acyclovir, and it may not be suitable for use in all experiments.

Future Directions

There are several potential future directions for 9-DME-9-P Isoacyclovir. It could be used to develop new antiviral drugs with improved efficacy and safety profiles. It could also be used to study the mechanism of action of antiviral drugs and to investigate the biochemical and physiological effects of antiviral drugs on cells and tissues. In addition, it could be used to develop new therapeutic strategies for treating viral infections.

properties

CAS RN

131918-95-1

Product Name

9-Demethoxyethanol-9-propanol Isoacyclovir

Molecular Formula

C₈H₁₁N₅O₂

Molecular Weight

209.21

synonyms

6H-Purin-6-one, 2-amino-1,7-dihydro-7-(3-hydroxypropyl)-

Origin of Product

United States

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